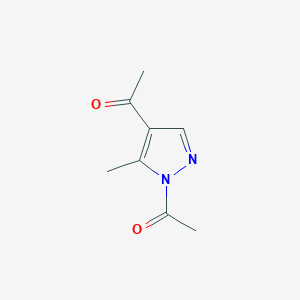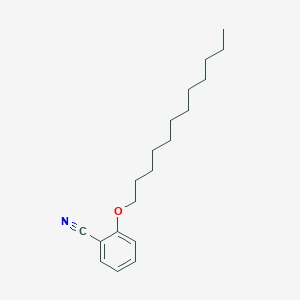
3-Methyl-1H-indene-2-carbonyl chloride
Descripción general
Descripción
3-Methyl-1H-indene-2-carbonyl chloride is a chemical compound with the molecular formula C11H9ClO . It has an average mass of 192.642 Da and a mono-isotopic mass of 192.034195 Da . It is used in scientific research and its unique structure and properties enable its application in various fields, such as organic synthesis and pharmaceutical development .
Synthesis Analysis
The synthesis of indene derivatives, which includes 3-Methyl-1H-indene-2-carbonyl chloride, involves several methods. One method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . Another method involves the use of substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis . A third method involves the treatment of o-bromobenzyl zinc bromide with various terminal and internal alkynes in the presence of a nickel catalyst .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indene-2-carbonyl chloride consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Chemical Building Blocks
3-Methyl-1H-indene-2-carbonyl chloride is considered a chemical building block . This means it can be used as a starting material in the synthesis of a wide range of chemical compounds. It’s a versatile material that can be used to create other substances with different properties and uses.
Organic Synthesis
This compound plays a significant role in organic synthesis. Organic synthesis is a method of constructing complex organic molecules by connecting together simpler molecules. This process is fundamental to the production of many man-made chemicals, including pharmaceuticals, dyes, polymers, and more.
Pharmaceutical Development
3-Methyl-1H-indene-2-carbonyl chloride can be used in the development of pharmaceuticals. Its unique structure and properties can be leveraged to create new drugs with specific therapeutic effects.
Life Science Research
This compound is used in life science research . Life science research encompasses a broad range of fields, including cell biology, genomics, proteomics, and more . The compound could be used in various ways, such as a reagent in biochemical reactions or as a precursor in the synthesis of bioactive compounds .
Synthesis of 2, 3-dihydro-1 indene-1-methanamines
3-Methyl-1H-indene-2-carbonyl chloride can be used in the synthesis of 2, 3-dihydro-1 indene-1-methanamines . These compounds have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
3-methyl-1H-indene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDDSIMRABKWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C12)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596638 | |
| Record name | 3-Methyl-1H-indene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indene-2-carbonyl chloride | |
CAS RN |
184102-76-9 | |
| Record name | 3-Methyl-1H-indene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)





